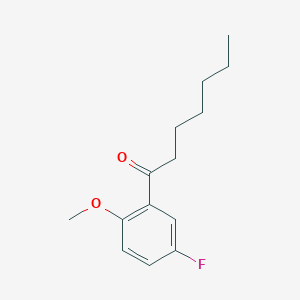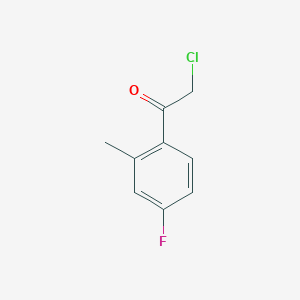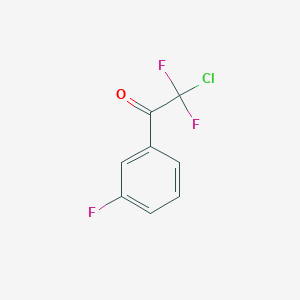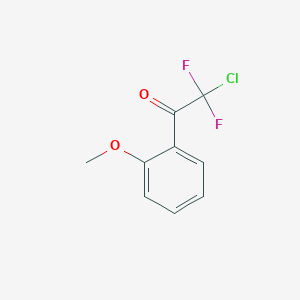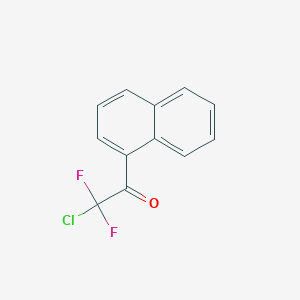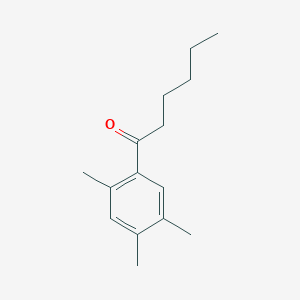
2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone is an organic compound with the molecular formula C11H11ClF2O It is a derivative of ethanone, characterized by the presence of chloro and difluoro substituents on the ethanone backbone, along with a trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone typically involves the reaction of 2,4,5-trimethylbenzoyl chloride with chlorodifluoromethane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_8\text{H}_9\text{COCl} + \text{ClCF}_2\text{H} \rightarrow \text{C}_8\text{H}_9\text{COCF}_2\text{Cl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanol.
Oxidation: Formation of 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)acetic acid.
科学的研究の応用
2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of chloro and difluoro groups makes it a versatile intermediate in organic synthesis, allowing for the introduction of these functional groups into target molecules. The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles, or in reduction reactions, where the carbonyl group is reduced to an alcohol.
類似化合物との比較
Similar Compounds
- 2-Chloro-2,2-difluoro-1-phenylethanone
- Chlorodifluoromethyl phenyl ketone
- α-Chloro-α,α-difluoroacetophenone
Uniqueness
2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
特性
IUPAC Name |
2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O/c1-6-4-8(3)9(5-7(6)2)10(15)11(12,13)14/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZAPTUEBZCQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C(F)(F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

